molecular formula C22H25N3O4S B2540693 N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-31-0

N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2540693
CAS No.: 950345-31-0
M. Wt: 427.52
InChI Key: LGCLIWWFXDXERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on similar chemical structures has focused on determining their crystal structures to understand their physical and chemical properties better. For instance, studies on compounds with comparable structural motifs have elucidated their effective herbicidal activity and provided detailed crystallographic data. These insights are crucial for designing compounds with specific biological activities or physical properties (Liu et al., 2008).

Herbicidal Activity

Compounds related to N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide have been designed and synthesized to explore their potential as selective herbicides. Preliminary bioassays have indicated that some of these compounds display moderate to good selective herbicidal activity against specific plant species. Such research contributes to the development of new, more efficient, and selective herbicides for agricultural applications (Man‐Yun Liu & De-Qing Shi, 2014).

Kinase Inhibition for Therapeutic Applications

A compound with a similar structural framework has been identified as a new inhibitor of CLK1 and DYRK1A kinases, enzymes involved in numerous cellular processes, including cell cycle regulation and neurodevelopment. The inhibition of these kinases is a potential therapeutic strategy for treating diseases such as Alzheimer's and cancer. The solid-state data obtained from these compounds could enlighten the biological mechanism of action, providing a foundation for the development of new drugs (J. Guillon et al., 2013).

Novel Heterocyclic Systems

Research into similar compounds has led to the discovery of new heterocyclic systems. These studies not only expand our knowledge of chemical diversity but also uncover new frameworks that could be of pharmaceutical or material science interest. For example, derivatives of the benzo[5,6]cyclohepta[1,2,3-Cd]thieno[3,2-C]pyridine system have been synthesized, revealing unique crystal structures and potential for further chemical modification (J. Bremner et al., 1988).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-28-15-9-8-13(12-16(15)29-2)23-19(26)11-10-18-24-21(27)20-14-6-4-3-5-7-17(14)30-22(20)25-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCLIWWFXDXERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.